Antiproliferative Potency in NSCLC vs. GSK126/343
JQEZ5 inhibits EZH2 with an IC50 of 11.1 nM in biochemical assays [1]. This potency is comparable to GSK126 (IC50 9.9 nM) and Tazemetostat (IC50 11 nM), but significantly weaker than CPI-169 (IC50 0.24 nM) and GSK343 (IC50 4 nM) [2]. In a PRC2 functional assay, JQEZ5 inhibits the complex with an IC50 of 80 nM, confirming its SAM-competitive mechanism .
| Evidence Dimension | Biochemical EZH2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 11.1 nM (EZH2); 80 nM (PRC2 complex) |
| Comparator Or Baseline | GSK126: 9.9 nM; CPI-169: 0.24 nM; GSK343: 4 nM; Tazemetostat: 11 nM |
| Quantified Difference | JQEZ5 is 45-fold less potent than CPI-169 but 2-fold more potent than the PRC2 functional assay threshold. |
| Conditions | Radiometric Scintillation Proximity Assay (SPA) with recombinant PRC2 complex |
Why This Matters
This positions JQEZ5 as a moderate-potency probe, suitable for contexts where avoiding extreme potency may mitigate off-target effects or enable clearer dose-response resolution.
- [1] Zhang H, et al. Cancer Discov. 2016;6(9):1006-1021. View Source
- [2] Park SH, et al. Exp Mol Med. 2023;55:243-256. Table 2. View Source
